3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride
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Overview
Description
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a chemical compound with the CAS Number: 28036-37-5 . It has a molecular weight of 170.6 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-4H,5H2;1H . This indicates that the compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chloride atom .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The compound has a melting point of 190-192 degrees Celsius . It is a powder and is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
The compound is used in the synthesis of a series of imidazo[1,2-a]pyridines. This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Microwave Irradiation
The compound is used in microwave irradiation, a method that has attracted much interest because of the simplicity in operation, greater selectivity and rapid synthesis of a variety of heterocyclic compounds .
Catalyst-Free Reactions
The compound is used in catalyst-free reactions. This is an important feature as it reduces the environmental impact and makes the process more efficient .
Drug Development
Imidazo[1,2-a]pyridines, which can be synthesized using this compound, act as a versatile scaffold in drug development .
Biological Applications
The compound has multifarious biological activity. It is used in the development of imidazo[1,2-a]pyrazines, which have various biological applications .
Reactivity Studies
The compound is used in reactivity studies. This helps in understanding its behavior and interaction with other compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Imidazo[1,2-a]pyridines, including 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride, have attracted significant interest in the field of medicinal chemistry due to their promising and diverse bioactivity . The development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a key area of future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine intermediate. The intermediate is then oxidized with potassium permanganate to form the 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridine product, which is subsequently converted to the chloride salt with hydrochloric acid." "Starting Materials": [ { "name": "2-aminopyridine", "amount": "1 equivalent" }, { "name": "glyoxal", "amount": "2 equivalents" }, { "name": "acid catalyst", "amount": "catalytic" }, { "name": "potassium permanganate", "amount": "stoichiometric" }, { "name": "hydrochloric acid", "amount": "stoichiometric" } ] "Reaction": [ { "step": "Mix 2-aminopyridine and glyoxal in the presence of an acid catalyst in a suitable solvent.", "conditions": "reflux, 2-3 hours" }, { "step": "Cool the reaction mixture and filter the resulting solid.", "conditions": "room temperature" }, { "step": "Dissolve the solid in a suitable solvent and add potassium permanganate.", "conditions": "room temperature, stirring" }, { "step": "Heat the reaction mixture to reflux and maintain for 2-3 hours.", "conditions": "reflux" }, { "step": "Cool the reaction mixture and filter the resulting solid.", "conditions": "room temperature" }, { "step": "Dissolve the solid in hydrochloric acid to form the chloride salt.", "conditions": "room temperature, stirring" }, { "step": "Filter the resulting solid and wash with a suitable solvent.", "conditions": "room temperature" } ] } | |
CAS RN |
28036-37-5 |
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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